molecular formula C19H15BrO3 B15159193 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde CAS No. 653579-68-1

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde

Cat. No.: B15159193
CAS No.: 653579-68-1
M. Wt: 371.2 g/mol
InChI Key: QBDJFFKDCFSPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde is a complex organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a benzyloxy group at the 7th position, a bromine atom at the 2nd position, a methoxy group at the 6th position, and an aldehyde group at the 1st position of the naphthalene ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde typically involves multi-step organic reactions. One common method is the bromination of 6-methoxynaphthalene, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves the formylation of the naphthalene ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carboxylic acid.

    Reduction: 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the bromine atom can participate in halogen bonding. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Benzyloxy)-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
  • 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one

Uniqueness

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups enhances its solubility and binding properties, while the bromine atom provides opportunities for further functionalization through substitution reactions.

Properties

CAS No.

653579-68-1

Molecular Formula

C19H15BrO3

Molecular Weight

371.2 g/mol

IUPAC Name

2-bromo-6-methoxy-7-phenylmethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C19H15BrO3/c1-22-18-9-14-7-8-17(20)16(11-21)15(14)10-19(18)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

QBDJFFKDCFSPKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=C2C=O)Br)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.